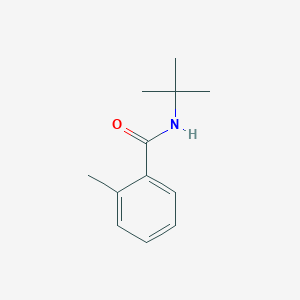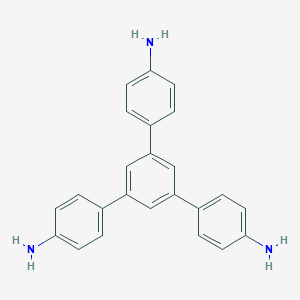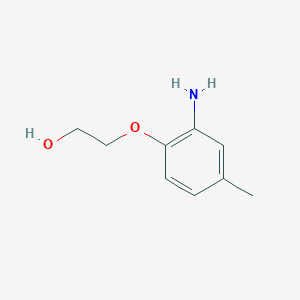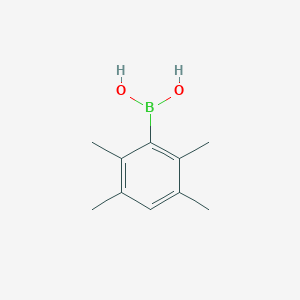
2,3,5,6-Tetramethylphenylboronic acid
Vue d'ensemble
Description
2,3,5,6-Tetramethylphenylboronic acid is a biochemical compound with the linear formula C6H(CH3)4B(OH)2 . It has a molecular weight of 178.04 . It is often used in palladium-catalyzed coupling reactions for drug synthesis .
Molecular Structure Analysis
The molecular structure of 2,3,5,6-Tetramethylphenylboronic acid is represented by the formula C6H(CH3)4B(OH)2 . This indicates that the molecule consists of a boronic acid group attached to a phenyl ring that is substituted with four methyl groups .Physical And Chemical Properties Analysis
2,3,5,6-Tetramethylphenylboronic acid is a solid with a melting point of 145-148 °C . Its predicted boiling point is 351.2±52.0 °C, and its predicted density is 1.03±0.1 g/cm3 .Applications De Recherche Scientifique
1. Supramolecular Construction
Tetraboronic acids, derived from tetraphenylmethane and tetraphenylsilane, demonstrate the use of hydrogen bonding of boronic acids in supramolecular construction. These compounds form diamondoid networks through hydrogen bonding, useful for making ordered materials with predictable architectures and properties of porosity (Fournier et al., 2003).
2. π-Conjugation Studies
2,3,4,5-Tetraphenylboroles substituted with aromatic heterocycles (e.g., thiophene, furan, pyrrole) have been studied to understand π-conjugation between aromatic and antiaromatic rings. This research contributes to the understanding of Lewis acidity and molecular interactions in boronic compounds (Braunschweig et al., 2012).
3. Synthesis of Tetrahydrobenzo[b]pyrans
Phenylboronic acid, a structurally related compound, has been utilized as a catalyst for synthesizing tetrahydrobenzo[b]pyrans. This demonstrates the role of boronic acids in facilitating efficient and environmentally friendly organic reactions (Nemouchi et al., 2012).
4. Antiproliferative Potential in Cancer Research
Studies on phenylboronic acid and benzoxaborole derivatives have shown significant antiproliferative activity against cancer cells, indicating the potential of boronic acid derivatives in experimental oncology (Psurski et al., 2018).
5. Ligand Synthesis for Phosphorus Centers
Research on tetraarylphenyls, such as 2,3,5,6-tetrakis(p-tert-butylphenyl)benzene, highlights their role as ligands in the synthesis of compounds with low-coordinate phosphorus centers. This is significant in the field of inorganic chemistry (Shah et al., 2000).
6. Polymorphic Control in Crystallization
2,6-Dimethoxyphenylboronic acid, a related compound, has been used to study the control of polymorphic outcome in crystallization, demonstrating the role of boronic acids in material science and crystal engineering (Semjonova & Be̅rziņš, 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2,3,5,6-Tetramethylphenylboronic acid is palladium catalysts . These catalysts play a crucial role in various chemical reactions, particularly in coupling reactions that are often used in drug synthesis .
Mode of Action
2,3,5,6-Tetramethylphenylboronic acid interacts with its target, the palladium catalyst, to form an intermediate complex . This complex then undergoes a process called transmetalation with the aryl halide substrate . Transmetalation is a key step in many palladium-catalyzed coupling reactions, which are widely used in organic synthesis.
Biochemical Pathways
It’s known that the compound is often used inpalladium-catalyzed coupling reactions for drug synthesis . These reactions are integral to the development of pharmaceuticals treating diseases like cancer and cardiovascular disorders .
Pharmacokinetics
It’s known that the compound is a solid with a melting point of 145-148 °c .
Result of Action
The result of the action of 2,3,5,6-Tetramethylphenylboronic acid is the formation of a new compound through a coupling reaction . This is achieved through its interaction with palladium catalysts and subsequent transmetalation with the aryl halide substrate .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature . Additionally, dust formation and breathing in vapors, mist, or gas should be avoided .
Propriétés
IUPAC Name |
(2,3,5,6-tetramethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5,12-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMVUEOVWMZJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1C)C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584122 | |
| Record name | (2,3,5,6-Tetramethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethylphenylboronic acid | |
CAS RN |
197223-36-2 | |
| Record name | (2,3,5,6-Tetramethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)
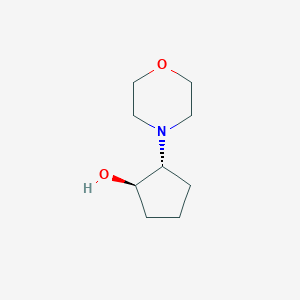

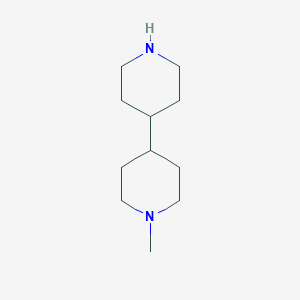
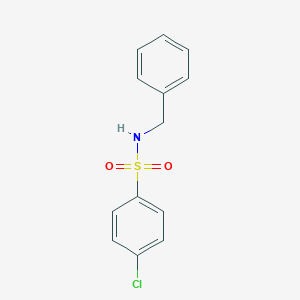
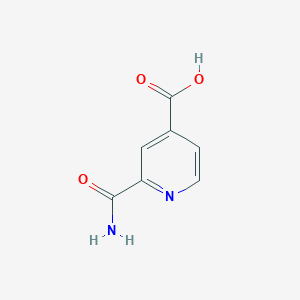
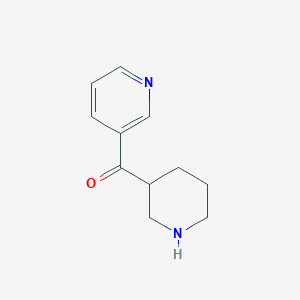

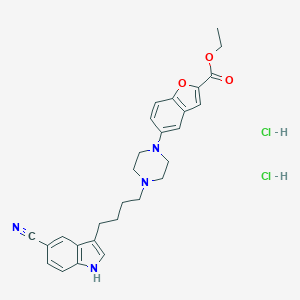
![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)

